1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMB-4 involves the reaction of 4-formylpyridine with hydroxylamine to form 4-(hydroxyimino)methylpyridine. This intermediate is then reacted with formaldehyde to produce 1,1′-Methylenebis[4-[(hydroxyimino)methyl]-pyridinium dibromide]. The reaction conditions typically involve the use of solvents such as water or ethanol and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production of MMB-4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MMB-4 undergoes several types of chemical reactions, including:
Oxidation: MMB-4 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxime derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .
Scientific Research Applications
MMB-4 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxime reactivity.
Biology: Investigated for its ability to reactivate cholinesterases, making it a valuable tool in neurobiology research.
Medicine: Explored as an antidote for organophosphate poisoning, with studies showing its effectiveness in reactivating cholinesterases in vivo.
Industry: Utilized in the development of antidotes and protective measures against chemical warfare agents
Mechanism of Action
MMB-4 exerts its effects by reactivating cholinesterases that have been inactivated by organophosphates. The oxime group in MMB-4 interacts with the phosphorylated serine residue in the active site of the enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity. This reactivation process is crucial for normalizing neurotransmission and mitigating the toxic effects of organophosphate exposure .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
Obidoxime: Similar in structure and function to MMB-4, used for reactivating cholinesterases.
HI-6: A more advanced oxime with higher efficacy in reactivating cholinesterases
Uniqueness
MMB-4 is unique due to its high reactivity and effectiveness in reactivating cholinesterases. It has shown superior performance in certain in vivo studies compared to other oximes, making it a promising candidate for further development and application .
Properties
CAS No. |
2058-89-1 |
---|---|
Molecular Formula |
C13H14Br2N4O2 |
Molecular Weight |
418.08 g/mol |
IUPAC Name |
(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide |
InChI |
InChI=1S/C13H12N4O2.2BrH/c18-14-9-12-1-5-16(6-2-12)11-17-7-3-13(4-8-17)10-15-19;;/h1-10H,11H2;2*1H |
InChI Key |
ZKQNRRLCBJUEBC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C[N+](=CC=C1/C=N/O)C[N+]2=CC=C(C=C2)/C=N/O.[Br-].[Br-] |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)C[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-] |
Related CAS |
61444-84-6 (Parent) |
Origin of Product |
United States |
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